(3-(4-Aminophenyl)isoxazol-5-yl)methanol
Overview
Description
(3-(4-Aminophenyl)isoxazol-5-yl)methanol: is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Aminophenyl)isoxazol-5-yl)methanol typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. For instance, the reaction of a nitrile oxide with an alkyne in the presence of a catalyst such as copper(I) or ruthenium(II) can yield the desired isoxazole . Another approach involves the condensation of hydroxylamine with β-diketones or their equivalents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields, making it a viable option for industrial applications . Additionally, catalyst-free methods have been explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-(4-Aminophenyl)isoxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of (3-(4-Aminophenyl)isoxazol-5-yl)carboxylic acid.
Reduction: Formation of (3-(4-Aminophenyl)isoxazol-5-yl)methanamine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3-(4-Aminophenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity . Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation through interaction with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- (3-(4-Chlorophenyl)isoxazol-5-yl)methanol
- (3-(4-Methylphenyl)isoxazol-5-yl)methanol
- (3-(4-Nitrophenyl)isoxazol-5-yl)methanol
Uniqueness
(3-(4-Aminophenyl)isoxazol-5-yl)methanol is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group can participate in hydrogen bonding, making it a valuable functional group for drug design and development .
Biological Activity
(3-(4-Aminophenyl)isoxazol-5-yl)methanol, with the molecular formula C10H10N2O2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an isoxazole ring and a 4-aminophenyl group, which contribute to its pharmacological properties. Research indicates that it exhibits significant anti-inflammatory and anticancer activities, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The unique structure of this compound includes:
- An isoxazole ring , which is known for its role in various biological activities.
- A 4-aminophenyl group , enhancing its binding affinity to biological targets due to the presence of the amino group.
The compound's synthesis typically involves multi-step reactions that can be optimized for yield and purity. The presence of the hydroxymethyl substituent enhances its solubility and reactivity, which are crucial for its biological applications.
The biological activity of this compound is likely mediated through interactions with specific enzymes and receptors. The amino group enhances binding affinity, allowing the compound to modulate biochemical pathways effectively. This modulation can lead to significant therapeutic effects, particularly in cancer and inflammatory diseases.
Anti-inflammatory Properties
Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is essential for developing treatments for chronic inflammatory conditions.
Anticancer Activity
Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : It has been observed to trigger apoptosis in cancer cell lines, such as those derived from acute myeloid leukemia (AML).
- Inhibition of Kinase Activity : Similar compounds have been shown to target kinases involved in cancer progression, suggesting that this compound may act on similar pathways.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(3-(4-Bromophenyl)isoxazol-5-yl)methanol | C10H8BrNO2 | Contains bromine, affecting reactivity |
(3-(4-Methoxyphenyl)isoxazol-5-yl)methanol | C11H11NO3 | Features a methoxy group, enhancing solubility |
(3-(4-Methylphenyl)isoxazol-5-yl)methanol | C11H13N2O2 | Includes a methyl group, influencing steric properties |
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that this compound shows potent activity against various cancer cell lines. For instance, studies indicated IC50 values in the low micromolar range for specific cancer types.
- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may inhibit specific signaling pathways associated with tumor growth and metastasis.
- Toxicology Reports : Preliminary toxicological assessments suggest that this compound exhibits low toxicity in non-cancerous cell lines, indicating a favorable therapeutic index.
Properties
IUPAC Name |
[3-(4-aminophenyl)-1,2-oxazol-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXXPOJYMSSBIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717022 | |
Record name | [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-66-5 | |
Record name | [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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